molecular formula C9H7FO3 B13413478 Methyl 4-(fluorocarbonyl)benzoate CAS No. 709-69-3

Methyl 4-(fluorocarbonyl)benzoate

Cat. No.: B13413478
CAS No.: 709-69-3
M. Wt: 182.15 g/mol
InChI Key: GZGWYTNBYDPWKD-UHFFFAOYSA-N
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Description

Methyl 4-(fluorocarbonyl)benzoate is a specialized aromatic ester featuring a fluorocarbonyl (-COF) substituent at the para position relative to the methyl ester (-COOCH₃) on the benzene ring. This compound is synthesized via a procedure starting from 4-(methoxycarbonyl)benzoic acid, yielding a white solid with a moderate 46% efficiency after flash chromatography (PE/Et₂O solvent system) . Its structure is confirmed by $ ^1H $ NMR (δ 8.18–8.15 and 8.11–8.09 ppm for aromatic protons; δ 3.96 ppm for the methyl ester) . The fluorocarbonyl group imparts significant electrophilicity, making it reactive toward nucleophiles, which is advantageous in synthesizing derivatives for pharmaceuticals or agrochemicals.

Properties

CAS No.

709-69-3

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

methyl 4-carbonofluoridoylbenzoate

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3

InChI Key

GZGWYTNBYDPWKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(fluorocarbonyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorocarbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-Fluorobenzoic acid and methanol.

    Reduction: 4-Fluorobenzyl alcohol.

Scientific Research Applications

Methyl 4-(fluorocarbonyl)benzoate is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(fluorocarbonyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 4-(fluorocarbonyl)benzoate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Yield/Synthesis Notes Key Spectral Data Reference
This compound -COOCH₃ (ester), -COF (fluorocarbonyl) para-substituted 198.13 46% yield via flash chromatography (PE/Et₂O) $ ^1H $ NMR: δ 8.18–8.15 (m, 2H), 8.11–8.09 (m, 2H), 3.96 (s, 3H)
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate -COOCH₃ (ester), -F (fluoro), 4-methoxyphenyl meta-substituted 260.26 CAS 1381944-35-9; used as a pharmaceutical intermediate Not explicitly provided; inferred stability from methoxy group
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate -COOCH₂CH₃ (ethyl ester), -NHCO(4-F-C₆H₄) (fluorobenzoylamino) 288.30 Higher lipophilicity due to ethyl ester; potential prodrug applications Structure confirmed via HRMS and $ ^1H $ NMR (data not shown)
Methyl 4-(3-fluoro-4-hydroxyphenyl)benzoate -COOCH₃ (ester), 3-fluoro-4-hydroxyphenyl substituent 244.22 Hydroxyl group enables hydrogen bonding; CAS references suggest use in drug discovery MFCD18313854; $ ^1H $ NMR likely shows hydroxyl proton (~δ 5–6 ppm)
C1–C7 Quinoline-piperazine derivatives -COOCH₃ (ester), quinoline-4-carbonyl-piperazine core with halogen/aryl substituents (e.g., -Br, -Cl) Varies (e.g., C4: ~481.47) Synthesized as yellow/white solids (ethyl acetate crystallization); 85–95% purity via HRMS $ ^1H $ NMR: aromatic protons δ 7.5–8.5 ppm; HRMS confirms molecular ions
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) -COOCH₃ (ester), -NHCO-urea-chlorophenyl, chiral center 438.1 44% yield; designed for bioactivity screening (e.g., enzyme inhibition) ESI–MS: m/z 438.1 [M+H]⁺; $ ^1H $ NMR shows urea NH (~δ 8–9 ppm)

Key Comparative Analysis

Reactivity and Functional Groups: The fluorocarbonyl group in this compound is highly electrophilic, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols) to form amides or esters . In contrast, methoxy or hydroxyl substituents (e.g., in Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate) enhance stability but reduce reactivity . Quinoline-piperazine derivatives (C1–C7) leverage heterocyclic cores for π-π stacking and hydrogen bonding, often targeting biological receptors .

Physical Properties: this compound’s low yield (46%) reflects challenges in introducing the reactive -COF group. Comparatively, urea derivatives (e.g., 4b) have even lower yields (31–44%), likely due to multi-step syntheses . Ethyl esters (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) exhibit higher lipophilicity, which may improve membrane permeability in drug candidates .

Applications: Pharmaceutical Intermediates: this compound serves as a precursor for acyl fluorides in peptide coupling. Quinoline derivatives (C1–C7) are explored for anticancer or antimicrobial activity . Material Science: The electron-withdrawing -COF group could stabilize charge-transfer complexes in organic electronics.

Biological Activity

Methyl 4-(fluorocarbonyl)benzoate is a compound of increasing interest in the fields of pharmacology and toxicology due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

This compound is an aromatic ester characterized by the presence of a fluorocarbonyl group. Its chemical formula is C9H7FO3C_9H_7FO_3, and it is structurally related to other benzoate compounds, which have been studied for various biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key metabolic enzymes. For instance, studies indicate that derivatives of benzoates can inhibit malate dehydrogenase (MDH), an enzyme involved in the Krebs cycle, impacting cellular respiration and energy production .
  • Neurotoxicity : Research has indicated that certain benzoate derivatives can affect cholinesterase activity in animal models. For example, methyl benzoate has been shown to reduce cholinesterase activity at high doses, leading to potential neurotoxic effects .
  • Antimicrobial Activity : Some benzoates exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic processes. The structure-activity relationship (SAR) studies highlight modifications that enhance potency against specific pathogens .

Case Studies and Research Findings

  • Inhibition of Malate Dehydrogenase :
    A study reported that a closely related compound inhibited both MDH1 and MDH2, demonstrating significant antitumor efficacy in xenograft models. This suggests that this compound could similarly target cancer metabolism .
  • Neurotoxic Effects :
    In experiments with rodents, high doses of methyl benzoate resulted in damage to the central nervous system, indicating that this compound may pose similar risks due to structural similarities .
  • Antimicrobial Properties :
    The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The modifications in the molecular structure were crucial for enhancing the effectiveness against specific microbes .

Table 1: Biological Activities of this compound and Related Compounds

CompoundActivity TypeMechanismReference
This compoundEnzyme InhibitionInhibition of MDH
Methyl BenzoateNeurotoxicityCholinesterase inhibition
Methyl BenzoateAntimicrobialDisruption of cell membranes

Future Perspectives

The ongoing research into this compound suggests potential applications in pharmacology, particularly as a therapeutic agent targeting cancer metabolism or as an insecticide due to its neurotoxic effects on pests. Further studies are required to elucidate its safety profile and therapeutic index.

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